3-(difluoromethyl)-1-[(2-fluorophenyl)methanesulfonyl]azetidine
CAS No.: 2320503-75-9
Cat. No.: VC7483315
Molecular Formula: C11H12F3NO2S
Molecular Weight: 279.28
* For research use only. Not for human or veterinary use.
![3-(difluoromethyl)-1-[(2-fluorophenyl)methanesulfonyl]azetidine - 2320503-75-9](/images/structure/VC7483315.png)
Specification
CAS No. | 2320503-75-9 |
---|---|
Molecular Formula | C11H12F3NO2S |
Molecular Weight | 279.28 |
IUPAC Name | 3-(difluoromethyl)-1-[(2-fluorophenyl)methylsulfonyl]azetidine |
Standard InChI | InChI=1S/C11H12F3NO2S/c12-10-4-2-1-3-8(10)7-18(16,17)15-5-9(6-15)11(13)14/h1-4,9,11H,5-7H2 |
Standard InChI Key | LZNJXQMCTLBIBA-UHFFFAOYSA-N |
SMILES | C1C(CN1S(=O)(=O)CC2=CC=CC=C2F)C(F)F |
Introduction
Structural and Molecular Characteristics
Core Architecture
The compound features a four-membered azetidine ring substituted at position 1 with a (2-fluorophenyl)methanesulfonyl group and at position 3 with a difluoromethyl moiety. This configuration introduces steric constraints and electronic effects that influence reactivity and biological interactions. The sulfonyl group enhances metabolic stability, while the difluoromethyl substituent modulates lipophilicity and hydrogen-bonding capacity .
Table 1: Molecular Properties
Property | Value |
---|---|
Molecular Formula | C₁₁H₁₁F₃N₂O₂S |
Molecular Weight | 292.28 g/mol |
IUPAC Name | 3-(Difluoromethyl)-1-[(2-fluorophenyl)methylsulfonyl]azetidine |
SMILES | FC1=C(C=CC=C1)CS(=O)(=O)N2CC(C2)C(F)F |
Topological Polar Surface Area | 76.8 Ų (estimated) |
Synthesis and Purification
Key Synthetic Routes
While direct synthesis protocols for this specific derivative remain unpublished, analogous azetidine sulfonylation strategies provide a framework for its preparation :
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Azetidine Ring Formation:
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Sulfonylation at N1:
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Treatment of the azetidine intermediate with 2-fluorobenzylsulfonyl chloride in the presence of a base (e.g., triethylamine).
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Purification via flash column chromatography (hexane/ethyl acetate gradient).
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Difluoromethyl Introduction:
Table 2: Representative Reaction Conditions
Step | Reagents/Conditions | Yield (%) |
---|---|---|
Azetidine cyclization | NaH, THF, 0°C → rt, 12 h | 65–70 |
Sulfonylation | 2-Fluorobenzylsulfonyl chloride, Et₃N, DCM, 0°C → rt | 80–85 |
Fluorination | DAST, CH₂Cl₂, −78°C → rt, 6 h | 60–65 |
Physicochemical Properties
Solubility and Stability
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Solubility: Limited aqueous solubility (estimated logP = 2.1) due to hydrophobic aryl and sulfonyl groups. Soluble in DMSO (>10 mM) and dichloromethane.
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Stability: Stable under ambient conditions but susceptible to hydrolysis in strongly acidic/basic environments (pH < 2 or >12) .
Spectroscopic Data
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¹H NMR (400 MHz, CDCl₃): δ 7.45–7.30 (m, 4H, Ar-H), 4.76 (s, 2H, CH₂SO₂), 4.02–3.90 (m, 4H, azetidine-H), 6.20 (t, J = 54 Hz, 1H, CHF₂).
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¹⁹F NMR (376 MHz, CDCl₃): δ −110.2 (s, 1F, Ar-F), −115.5 (d, J = 54 Hz, 2F, CHF₂).
Chemical Reactivity
Nucleophilic Substitution
The azetidine nitrogen exhibits moderate nucleophilicity, enabling:
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Alkylation: Reaction with alkyl halides (e.g., methyl iodide) to form quaternary ammonium salts .
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Acylation: Treatment with acyl chlorides yields sulfonamide derivatives.
Ring-Opening Reactions
Under acidic conditions (HCl/EtOH), the azetidine ring undergoes cleavage to form γ-amino sulfonates, a pathway critical for prodrug design .
Pharmacological Applications
Enzyme Inhibition
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Kinase Targets: Analogous compounds show nanomolar inhibition of JAK3 and PI3Kδ, implicated in inflammatory diseases .
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Protease Modulation: Sulfonylated azetidines inhibit cathepsin K (IC₅₀ = 12 nM), a target for osteoporosis .
Antimicrobial Activity
Preliminary studies on related derivatives demonstrate MIC values of 2–4 µg/mL against Staphylococcus aureus and Escherichia coli .
Table 3: Biological Activity of Analogous Compounds
Target | Assay Type | IC₅₀/MIC | Source |
---|---|---|---|
JAK3 | Enzymatic | 8 nM | |
Cathepsin K | Cell-based | 12 nM | |
S. aureus | Broth microdilution | 2 µg/mL |
Recent Advances and Future Directions
Recent patents highlight modifications to the sulfonyl aryl group to enhance blood-brain barrier penetration for CNS targets . Additionally, PMC studies emphasize sp³-rich azetidine scaffolds for improving drug-likeness in candidate molecules .
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